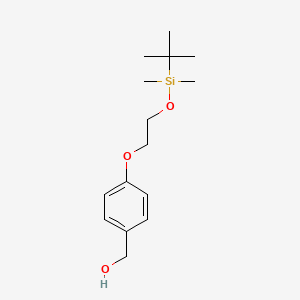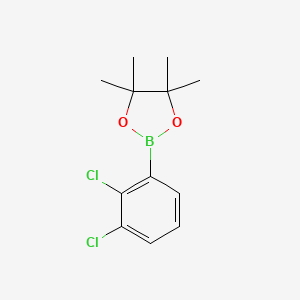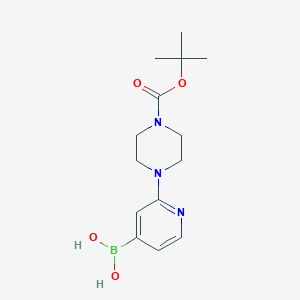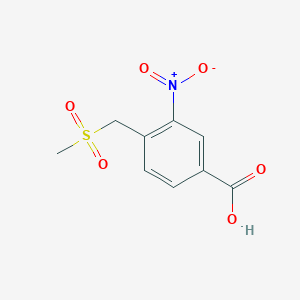![molecular formula C19H28N2O2 B1400618 tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1147421-99-5](/img/structure/B1400618.png)
tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
説明
科学的研究の応用
Variability in Chemistry and Properties
The compound tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, along with related compounds, showcases fascinating variability in chemistry and properties. These compounds have been extensively studied for their preparation procedures, properties, and complex compounds. They exhibit notable spectroscopic properties, structural features, magnetic properties, and biological and electrochemical activity. These characteristics make them a subject of continuous research to identify potential areas of interest and applications (Boča, Jameson, & Linert, 2011).
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
While not directly related to this compound, research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, some of which share structural similarities. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans. The toxicity studies suggest potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity, highlighting the need for further research and development of SPAs with lower toxicity (Liu & Mabury, 2020).
Synthesis of N-Heterocycles via tert-Butanesulfinamide
Chiral sulfinamides, particularly tert-butanesulfinamide, have been utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review by Philip et al. (2020) offers an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, covering the literature from 2010–2020. This method provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Proline and Pyrroline-5-Carboxylate in Plant Defense
Pyrroline-5-carboxylate (P5C), an intermediate product in proline biosynthesis and catabolism, plays a crucial role in plant defense against pathogens and abiotic stress. The review by Qamar et al. (2015) critically analyzes the role of P5C and its metabolism in plants, particularly during pathogen infection. It outlines the pathways for the regulation of P5C levels in plant cells, especially in mitochondria, and the mechanisms regulating P5C-mediated defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).
Synthesis and Applications of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, is a key precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Parmar et al. (2023) review the application of hybrid catalysts for the synthesis of these scaffolds, covering synthetic pathways, mechanisms, and the recyclability of the catalysts. This review emphasizes the importance of these scaffolds and the innovative approaches employed for their synthesis (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
tert-butyl 5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFOMKNEZXHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)






![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)
